Welcome to the BenchChem Online Store!
molecular formula C8H9N3O2 B8682274 [1-(2-Nitrophenyl)ethylidene]hydrazine CAS No. 116271-34-2

[1-(2-Nitrophenyl)ethylidene]hydrazine

Cat. No. B8682274
M. Wt: 179.18 g/mol
InChI Key: QJWDISQVXGQOQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06313312B1

Procedure details

To a solution of 2′-nitroacetophenone (8.26 g, 50.00 mmol) in ethanol (50 ml) was added hydrazine monohydrate (4.85 ml, 100 mmol) and the reaction mixture was heated at 70 ° C. for 5 h. The reaction mixture was cooled to room temperature and water (100 nml) was added. After 5 d, the reaction mixture was concentrated in vacuo to ca. 100 ml and diethyl ether (100 ml) was added. The layers were separated and the aqueous layer was extracted with diethyl ether (100 ml). The combined extracts were dried (Na2SO4) and concentrated in vacuo to afford ca. 8.0 g of a crude yellow oil. This was purified by chromatography in two batches Iusing a Biotage Flash 40M™ cartridge packed with silica gel (90 g) eluting with dichloromethane:diethyl ether (19:1) to afford the title compound as viscous yellow oil (4.20 g, 45%).
Quantity
8.26 g
Type
reactant
Reaction Step One
Quantity
4.85 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
45%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10](=O)[CH3:11])([O-:3])=[O:2].O.[NH2:14][NH2:15].O>C(O)C>[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10](=[N:14][NH2:15])[CH3:11])([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
8.26 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C(C)=O
Name
Quantity
4.85 mL
Type
reactant
Smiles
O.NN
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo to ca. 100 ml and diethyl ether (100 ml)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with diethyl ether (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford ca. 8.0 g of a crude yellow oil
CUSTOM
Type
CUSTOM
Details
This was purified by chromatography in two batches
WASH
Type
WASH
Details
eluting with dichloromethane:diethyl ether (19:1)

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C(C)=NN
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 46.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.